5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride
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Overview
Description
HLI 373 is a chemical compound known for its efficacy as an inhibitor of the ubiquitin ligase enzyme Hdm2. This enzyme plays a crucial role in the regulation of the tumor suppressor protein p53, which is involved in cell cycle control and apoptosis. By inhibiting Hdm2, HLI 373 stabilizes and activates p53, leading to the induction of apoptosis in tumor cells. Additionally, HLI 373 has shown significant antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HLI 373 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of HLI 373 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain high-purity HLI 373 .
Chemical Reactions Analysis
Types of Reactions
HLI 373 undergoes several types of chemical reactions, including:
Oxidation: HLI 373 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert HLI 373 into its reduced forms, which may have different biological activities.
Substitution: HLI 373 can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of HLI 373 with altered functional groups.
Scientific Research Applications
HLI 373 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ubiquitin ligase enzymes and the regulation of protein degradation.
Biology: Employed in cell biology research to investigate the role of p53 in cell cycle control and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in tumor cells. Additionally, its antimalarial activity makes it a candidate for the development of new antimalarial drugs.
Industry: Utilized in the development of new chemical entities and drug discovery programs targeting ubiquitin ligase enzymes
Mechanism of Action
HLI 373 exerts its effects by inhibiting the ubiquitin ligase activity of Hdm2. This inhibition prevents the ubiquitylation and subsequent proteasomal degradation of the tumor suppressor protein p53. As a result, p53 levels increase, leading to the activation of p53-dependent transcription and the induction of apoptosis in tumor cells. The molecular targets and pathways involved include the Hdm2-p53 interaction and the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Nutlin 3: Another Hdm2 inhibitor that stabilizes and activates p53, leading to apoptosis in tumor cells.
JNJ 26854165: An inhibitor of Hdm2 with similar mechanisms of action and applications in cancer research.
HLI 98: A series of compounds related to HLI 373 with varying degrees of potency and specificity for Hdm2 inhibition
Uniqueness of HLI 373
HLI 373 is unique due to its high potency and selectivity for Hdm2 inhibition. It is more effective than the HLI 98 series in stabilizing p53 and inducing apoptosis in tumor cells.
Properties
Molecular Formula |
C18H25Cl2N5O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C18H23N5O2.2ClH/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16;;/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25);2*1H |
InChI Key |
MADKBDHYUMEAOS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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